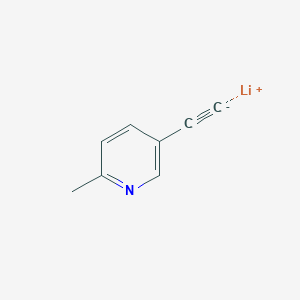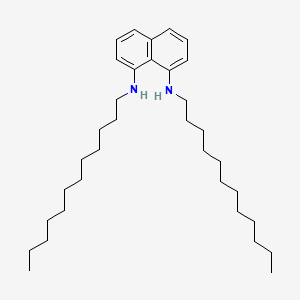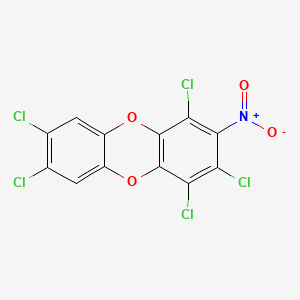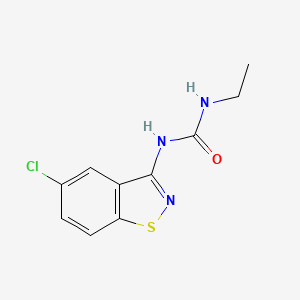silane CAS No. 111722-98-6](/img/no-structure.png)
[(1-Ethoxypenta-1,4-dien-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxypenta-1,4-dien-1-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silane group bonded to a penta-1,4-dien-1-yl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxypenta-1,4-dien-1-yl)oxysilane typically involves the reaction of penta-1,4-dien-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Penta-1,4-dien-1-ol+TrimethylchlorosilaneBase(1-Ethoxypenta-1,4-dien-1-yl)oxysilane+HCl
Industrial Production Methods
On an industrial scale, the production of (1-Ethoxypenta-1-yl)oxysilane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxypenta-1-4-dien-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
(1-Ethoxypenta-1-4-dien-1-yl)oxysilane has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the development of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which (1-Ethoxypenta-1-4-dien-1-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form stable bonds with oxygen, nitrogen, and other heteroatoms, facilitating the formation of complex molecular structures. The pathways involved in these interactions depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
- (2-Ethenyl-1-methoxypenta-1-4-dien-1-yl)oxysilane
- 1-Methoxy-3-(trimethylsilyloxy)butadiene
- Trimethyl[(4-methyl-1-3-pentadien-2-yl)oxy]silane
Uniqueness
(1-Ethoxypenta-1-4-dien-1-yl)oxysilane is unique due to its specific structural features, which confer distinct chemical properties. The presence of the ethoxy group and the penta-1,4-dien-1-yl moiety allows for a wide range of chemical reactions and applications that may not be possible with other similar compounds.
Properties
| 111722-98-6 | |
Molecular Formula |
C10H20O2Si |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
1-ethoxypenta-1,4-dienoxy(trimethyl)silane |
InChI |
InChI=1S/C10H20O2Si/c1-6-8-9-10(11-7-2)12-13(3,4)5/h6,9H,1,7-8H2,2-5H3 |
InChI Key |
IPSWMNSQCJASJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CCC=C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)

![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)
![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
![N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide](/img/structure/B14333916.png)





![[(1S,4R,7aS)-1-[(Z,2R,3R)-6-(methoxymethoxy)-6-methyl-3-(phenylcarbamoyloxy)hept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14333976.png)
